Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate is a lipid compound featuring a propanolamine headgroup, an octanoate ester, and a branched C17 tail . It is primarily used in drug delivery systems due to its unique structural properties that facilitate the encapsulation and transport of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate typically involves the esterification of heptadecanoic acid with 3-hydroxypropylamine under controlled conditions . The reaction is catalyzed by an acid or base, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The reaction conditions are optimized to maximize the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: Applied in the formulation of cosmetics and personal care products due to its emulsifying properties
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate involves its integration into lipid bilayers, where it can modulate membrane fluidity and permeability . This property is particularly useful in drug delivery, as it facilitates the encapsulation and release of therapeutic agents at target sites . The compound interacts with specific molecular targets, such as membrane proteins and lipid rafts, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino: Contains additional functional groups that enhance its lipid-modifying properties.
Uniqueness
Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate is unique due to its specific combination of a propanolamine headgroup and a branched C17 tail, which provides distinct physicochemical properties that are advantageous for drug delivery applications .
Properties
Molecular Formula |
C28H57NO3 |
---|---|
Molecular Weight |
455.8 g/mol |
IUPAC Name |
heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate |
InChI |
InChI=1S/C28H57NO3/c1-3-5-7-9-12-16-21-27(22-17-13-10-8-6-4-2)32-28(31)23-18-14-11-15-19-24-29-25-20-26-30/h27,29-30H,3-26H2,1-2H3 |
InChI Key |
QUHNXVIIWUQJSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCNCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.